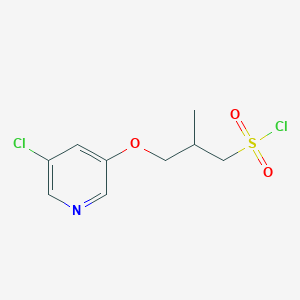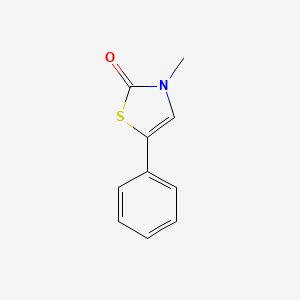![molecular formula C13H16BrN3O2 B15300856 tert-Butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15300856.png)
tert-Butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-({8-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate: is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a bromine atom at the 8th position of the imidazo[1,2-a]pyridine ring and a tert-butyl carbamate group attached to the nitrogen atom. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Métodos De Preparación
The synthesis of tert-butyl N-({8-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Bromination: Introduction of the bromine atom at the 8th position of the imidazo[1,2-a]pyridine ring using brominating agents such as N-bromosuccinimide (NBS).
Carbamate formation: The final step involves the reaction of the brominated imidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base to form the desired carbamate
Análisis De Reacciones Químicas
tert-Butyl N-({8-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases such as diabetes and cancer.
Industry: It may be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of tert-butyl N-({8-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. The exact molecular pathways involved depend on the specific biological context .
Comparación Con Compuestos Similares
tert-Butyl N-({8-bromoimidazo[1,2-a]pyridin-2-yl}methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate: Another carbamate compound with a different core structure.
tert-Butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate: A similar compound with the bromine atom at a different position on the imidazo[1,2-a]pyridine ring
Propiedades
Fórmula molecular |
C13H16BrN3O2 |
|---|---|
Peso molecular |
326.19 g/mol |
Nombre IUPAC |
tert-butyl N-[(8-bromoimidazo[1,2-a]pyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H16BrN3O2/c1-13(2,3)19-12(18)15-7-9-8-17-6-4-5-10(14)11(17)16-9/h4-6,8H,7H2,1-3H3,(H,15,18) |
Clave InChI |
VZJDDLGHDFKPBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CN2C=CC=C(C2=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15300773.png)
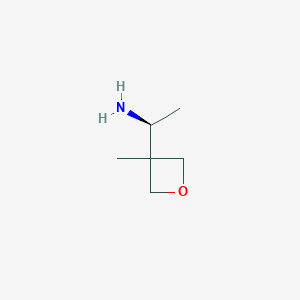
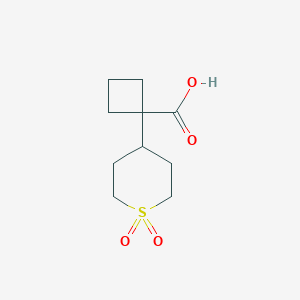
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylicacidhydrochloride](/img/structure/B15300805.png)
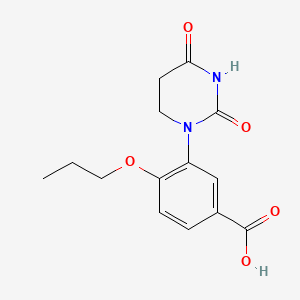


![Ethyl 1-[hydroxy(2-methyl-1,3-thiazol-4-yl)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15300821.png)
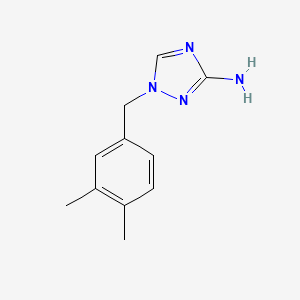
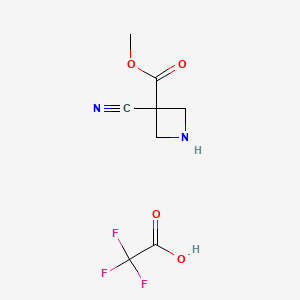
![2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B15300850.png)
![2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15300855.png)
